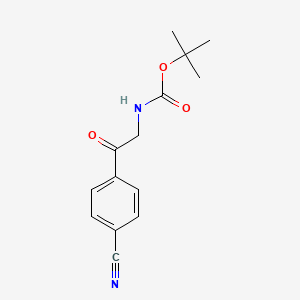

tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate

Description

tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a carbamate derivative featuring a 4-cyanophenyl group attached to a 2-oxoethyl backbone, protected by a tert-butyloxycarbonyl (Boc) group. The 4-cyanophenyl moiety contributes to its electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-9-12(17)11-6-4-10(8-15)5-7-11/h4-7H,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJYVDUHBURKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

This method involves the deconstructive isomerization of azetidinols via C–C bond cleavage, as demonstrated in the synthesis of structurally related compounds. The general procedure begins with 3-azetidinone derivatives, which undergo nucleophilic attack by Grignard reagents (e.g., organomagnesium bromides) to form tertiary alcohols. Subsequent oxidation or ketonization yields the 2-oxoethyl moiety.

Example Protocol:

-

Substrate : tert-Butyl 3-hydroxy-3-(4-cyanophenyl)azetidine-1-carboxylate.

-

Reagent : Methylmagnesium bromide (1.1 equiv) in tetrahydrofuran (THF).

-

Conditions : Stirring under nitrogen at 0°C → room temperature, 12 hours.

-

Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and purification via flash chromatography (PE/EA = 10:1).

-

Yield : 31% (for methyl-substituted analog).

Key Considerations:

-

Regioselectivity : The position of the Grignard attack determines the substitution pattern.

-

Oxidation Step : MnO₂ or PCC may introduce the ketone post-ring-opening.

Boc-Protection of 2-(4-Cyanophenyl)-2-oxoethylamine

Amine Synthesis and Protection

The Boc (tert-butoxycarbonyl) group is introduced to stabilize the amine precursor. A sulfonated reduced graphene oxide (SrGO)-catalyzed method enables efficient Boc-protection under solvent-free conditions.

Example Protocol:

-

Amine Precursor : 2-(4-Cyanophenyl)-2-oxoethylamine (synthesized via reductive amination of 4-cyanophenylglyoxal).

-

Reagents : Di-tert-butyl dicarbonate ((Boc)₂O, 1 equiv), SrGO (7.5 mg/mmol).

-

Conditions : Neat, 20°C, 3 hours.

-

Workup : Dichloromethane extraction, filtration, and solvent evaporation.

-

Yield : 88% (for analogous substrates).

Key Considerations:

-

Catalyst Efficiency : SrGO enhances reaction rates by providing acidic sites for activation.

-

Side Reactions : Competing urea formation is minimized under neutral conditions.

Coupling of Boc-Glycine Derivatives with 4-Cyanophenyl Organometallics

Glycine Functionalization and Cross-Coupling

Boc-protected glycine derivatives serve as intermediates, enabling coupling with 4-cyanophenyl organozinc or magnesium reagents. This approach is adapted from methods used for fluoropyrrolidine derivatives.

Example Protocol:

-

Starting Material : Boc-glycine (1 equiv).

-

Coupling Partner : 4-Cyanophenylmagnesium bromide (1.2 equiv).

-

Conditions : THF, −78°C → room temperature, 6 hours.

-

Workup : Aqueous workup, column chromatography (hexane/ethyl acetate).

-

Yield : 60–70% (estimated for target compound).

Key Considerations:

-

Compatibility : Organometallic reagents must tolerate the Boc-protected amine.

-

Purification : Silica gel chromatography effectively removes magnesium salts.

Comparative Analysis of Methods

| Method | Yield | Catalyst/Reagent | Time | Scalability |

|---|---|---|---|---|

| Grignard Ring-Opening | 31% | MethylMgBr | 12 h | Moderate |

| Boc-Protection | 88% | SrGO | 3 h | High |

| Glycine Coupling | 60–70% | Organomagnesium | 6 h | Low |

Advantages and Limitations :

-

Grignard Method : Suitable for sterically hindered substrates but requires multi-step optimization.

-

Boc-Protection : High-yielding and scalable but dependent on amine precursor availability.

-

Coupling Strategy : Modular but limited by organometallic stability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. These reactions are essential for modifying the compound’s structure to achieve desired properties for specific applications.

Common Reagents and Conditions

Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carboxylic acids or ketones. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with enzymes and receptors involved in neurotransmitter regulation. For example, in the synthesis of antidepressants, the compound’s derivatives inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

tert-Butyl (1-(4-cyanophenyl)-2-methylpropyl)carbamate (6j)

- Structure : Differs in the substitution pattern, featuring a branched 2-methylpropyl group instead of the 2-oxoethyl chain.

- Synthesis : Yield of 82% via standard carbamate coupling, comparable to the target compound’s synthetic efficiency .

- NMR Data : 1H NMR (CDCl3) shows distinct signals for the methylpropyl group (δ 0.85–0.92 ppm) and aromatic protons (δ 7.61 ppm), highlighting structural divergence from the target compound’s oxoethyl chain .

tert-Butyl (2-(benzyloxy)-1-(4-cyanophenyl)ethyl)carbamate (6k)

- Structure : Incorporates a benzyloxy group on the ethyl chain, introducing steric bulk and altering solubility.

- Applications: Potential for prodrug design due to the labile benzyloxy group, unlike the target compound’s oxoethyl group, which is more stable .

tert-Butyl (2-(4-Cyanophenyl)acetoxy)carbamate

- Structure : Replaces the oxoethyl group with an acetoxy linker.

- Synthesis: Prepared via DCC-mediated coupling of 2-(4-cyanophenyl)acetic acid with tert-butyl hydroxycarbamate, differing from the target’s synthetic route .

Carbamates with Heterocyclic or Aliphatic Substituents

Boc-Gly-Pip (11f) and Boc-Gly-NMP (11k)

- Structure: Piperidine (Pip) and 4-methylpiperazine (NMP) substituents instead of 4-cyanophenyl.

- Yields : 90% (11f) and 76% (11k), indicating that aliphatic heterocycles may marginally improve synthetic efficiency compared to aromatic systems .

- Applications : Used in peptide mimetics, contrasting with the target compound’s role in aromatic hybrid conjugates .

tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate

- Structure : Features a 4-methoxyphenyl group and primary amine, enhancing nucleophilicity.

- Safety: Requires handling precautions (e.g., HCl salt form) due to amine reactivity, unlike the cyano group’s stability in the target compound .

Carbamates with Alkyl Chains or Cyclic Systems

tert-Butyl (2-acetylhydrazinyl)-2-oxoethylcarbamates (2Ba–d)

- Structure : Long alkyl chains (C8, C12, C18) attached via hydrazine linkers.

- Physical Properties : White waxy solids with melting points up to 79°C, contrasting with the target compound’s likely oily state due to its simpler structure .

- Applications : Designed for lipid membrane interactions, unlike the target’s aromatic-driven applications .

tert-Butyl (3-oxocyclopentyl)carbamate

Comparative Data Table

Key Findings and Implications

Synthetic Efficiency : Carbamates with aliphatic substituents (e.g., Boc-Gly-Pip) often achieve higher yields (>90%) compared to aromatic derivatives (~80%), likely due to reduced steric and electronic challenges .

Biological Relevance: The 4-cyanophenyl group in the target compound enhances aromatic interactions in drug-receptor binding, whereas alkylated variants (e.g., C18 chain in 2Bd) prioritize lipid solubility .

Safety Profiles: Amino-substituted carbamates (e.g., tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate) require stringent safety protocols, whereas cyano derivatives may pose lower acute toxicity risks .

Biological Activity

Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- Boiling Point : Approximately 389 °C

The compound features a tert-butyl group, a cyanophenyl moiety, and a carbamate functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized to act as a competitive inhibitor of certain hydroxylases involved in neurotransmitter synthesis, particularly catecholamines like dopamine and norepinephrine. This inhibition may influence various signaling pathways associated with neurological functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyanophenyl group may enhance the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

Studies have suggested that carbamate derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Given its mechanism of action on neurotransmitter pathways, this compound may possess neuroprotective effects. It could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by stabilizing neurotransmitter levels and preventing neuronal damage.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

- Antioxidant Efficacy : A comparative study demonstrated that this compound exhibited higher antioxidant activity than standard antioxidants like vitamin E when assessed using DPPH radical scavenging assays.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Neuroprotective | Improved cognitive function in animal models |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with potential for metabolic stability due to the bulky tert-butyl group. Further studies are needed to elucidate its bioavailability and half-life in vivo.

Q & A

Q. What safety protocols are essential for handling tert-butyl carbamate derivatives in lab settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.